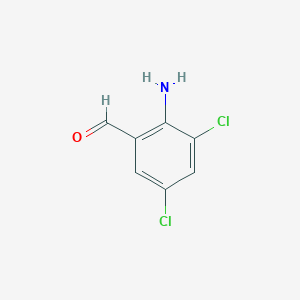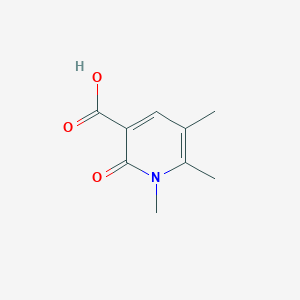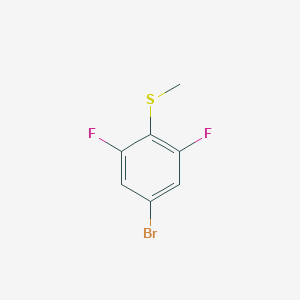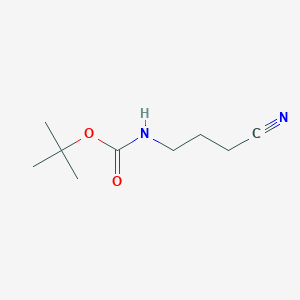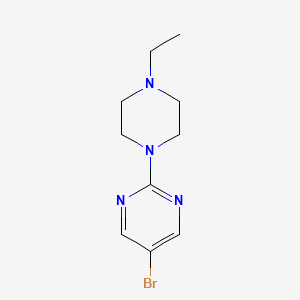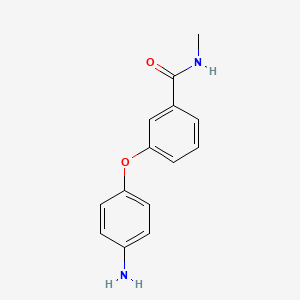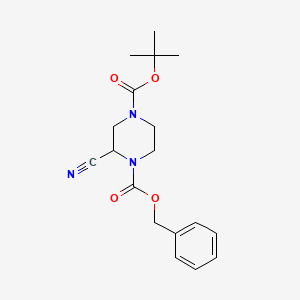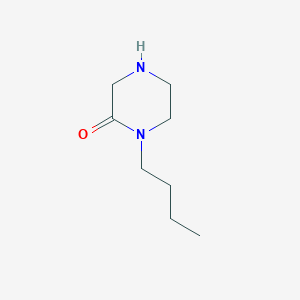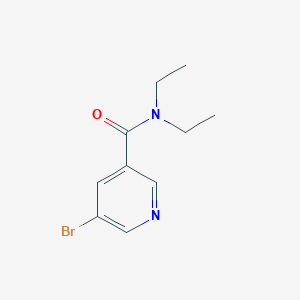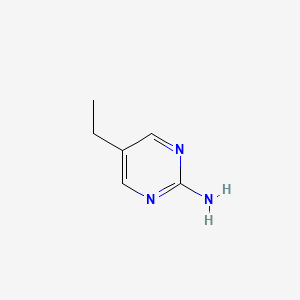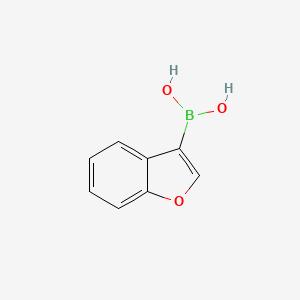
Benzofuran-3-boronic Acid
概要
説明
Benzofuran-3-boronic acid is an organic compound that is widely used in scientific research, particularly in the synthesis of organic molecules and in the development of new drugs. It is also known as 3-BFA and is a boronic acid derivative of benzofuran. It is a versatile compound that can be used in a variety of applications, such as in the synthesis of organic molecules, the production of new drugs, and the study of biochemical and physiological processes.
科学的研究の応用
Synthesis of Benzofurans
Benzofuran-3-boronic acid and related compounds play a significant role in the synthesis of benzofurans, which are vital in various chemical processes. For instance, the Lewis acidic nature of boron trichloride was utilized for the synthesis of highly substituted benzofurans in a regioselective manner (Kim, Lee, & Lee, 2008). Additionally, nickel-catalyzed boron insertion into the C2-O bond of benzofurans was achieved, expanding the utility of benzofurans as useful building blocks in chemical synthesis (Saito, Otsuka, Nogi, & Yorimitsu, 2016).
Fluorescent Sensors and Assays
This compound derivatives have been used in the development of fluorescent sensors and assays. For example, benzofuran-2-boronic acid was utilized as a fluorescent sensor for the detection of palladium ions, demonstrating its potential in high-throughput measurement and selective metal ion detection (Higashi, Kishikawa, Ohyama, & Kuroda, 2017). Additionally, a fluorescence assay based on the palladium catalytic dimerization of benzofuran-2-boronic acid was developed for the detection of triethylamine, highlighting its application in environmental monitoring and chemical analysis (Tange, Higashi, Kishikawa, & Kuroda, 2021).
Diversity-Oriented Synthesis
This compound is also crucial in the diversity-oriented synthesis of compound libraries. Such libraries, based on benzofuran scaffolds, are instrumental in drug discovery and biological studies. For instance, efficient synthetic protocols were reported for the preparation of libraries based on benzofuran scaffolds, using commercially available materials (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).
Catalytic Synthesis and Transformations
This compound derivatives have been used in various catalytic synthesis processes and transformations. For example, copper(II) bromide and boron trifluoride etherate were used for the catalytic synthesis of polyfunctionalized benzofurans, demonstrating a general method with wide-ranging potential for benzofuran products (Liu, Wang, Yuan, & Liu, 2010). Moreover, the metal-free synthesis of 3,3-disubstituted benzofuranones was achieved by reacting α-aryl-α-diazoacetates with triarylboranes, indicating the versatility of this compound in synthetic organic chemistry (Santi, Ould, Wenz, Soltani, Melen, & Wirth, 2019).
Electrochemical Applications
The electrosynthesis of poly(2,3-benzofuran) films in boron trifluoride diethyl etherate containing poly(ethylene glycol) oligomers showcases another application area. This method yielded high-quality, transparent poly(2,3-benzofuran) films with good electrochemical behaviors and thermal stability, paving the way for potential applications in materials science (Xu, Nie, Zhang, Han, Pu, Shen, & Xiao, 2005).
作用機序
Target of Action
Benzofuran-3-boronic Acid, like other benzofuran derivatives, has been shown to have significant biological activity .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells, bacteria, and fungi . The interaction often involves the formation of bonds with target molecules, disrupting their normal function .
Biochemical Pathways
These compounds can interfere with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body . They are metabolized in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Benzofuran derivatives have been found to inhibit the growth of various types of cancer cells, bacteria, and fungi . This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
生化学分析
Biochemical Properties
Benzofuran-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme. This binding is often facilitated by the boronic acid moiety, which can form reversible covalent bonds with the serine or threonine residues in the enzyme’s active site. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, contributing to its stability and specificity in biochemical assays .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By inhibiting specific kinases within this pathway, this compound can alter gene expression patterns and affect cellular responses to external stimuli. Furthermore, it has been observed to impact cellular metabolism by interfering with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, it can inhibit enzyme activity by forming a reversible covalent bond with the active site residues, such as serine or threonine. This inhibition can prevent substrate binding and subsequent catalytic activity. Additionally, this compound can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, further influencing their structure and function. These interactions can lead to changes in gene expression and protein activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, it has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. This localization can influence its activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Additionally, this compound can be transported to the nucleus, where it may influence gene expression by interacting with nuclear proteins and nucleic acids. The presence of targeting signals or post-translational modifications can further direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, affecting its activity and function .
特性
IUPAC Name |
1-benzofuran-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGYZQSDFQVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634155 | |
| Record name | 1-Benzofuran-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317830-83-4 | |
| Record name | 1-Benzofuran-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





